5-Amino-4-bromo-2-fluorobenzaldehyde
Description
Chemical Identity and Nomenclature
This compound (IUPAC name: this compound) is an aromatic aldehyde with the molecular formula $$ \text{C}7\text{H}5\text{BrFNO} $$ and a molecular weight of 218.02 g/mol. Its structure consists of a benzene ring substituted with:
- An aldehyde group (-CHO) at position 1
- A fluorine atom (-F) at position 2
- A bromine atom (-Br) at position 4
- An amino group (-NH$$_2$$) at position 5
This substitution pattern follows IUPAC numbering conventions that prioritize the aldehyde group as the principal functional group while assigning the lowest possible locants to substituents. The compound’s structural features are corroborated by spectroscopic data, including $$ ^1\text{H} $$-NMR chemical shifts characteristic of aromatic protons in ortho- and para-substituted benzene rings.
Table 1: Key physicochemical properties
The compound’s synthetic versatility stems from its three distinct reactive sites: the electron-deficient aldehyde group, the nucleophilic amino group, and the halogen atoms susceptible to cross-coupling reactions.
Historical Context and Discovery Timeline
While specific historical records detailing the initial synthesis of this compound remain limited, its development can be contextualized within broader trends in halogenated benzaldehyde chemistry. The compound likely emerged as part of pharmaceutical industry efforts during the late 20th century to create structurally complex intermediates for drug discovery programs.
Key milestones in related chemistry include:
- 1980s–1990s : Development of regioselective halogenation techniques for aromatic aldehydes, enabling precise introduction of bromine and fluorine substituents.
- Early 2000s : Advancements in catalytic amination methods, facilitating the incorporation of amino groups into heavily substituted benzene rings.
- 2010s–Present : Optimization of one-pot multistep syntheses combining halogenation, amination, and oxidation steps to improve yields of polysubstituted benzaldehydes.
The compound’s first documented appearance in patent literature occurred in Chinese patent CN109809977A (2019), which described synthetic routes for analogous bromo-fluorobenzaldehyde derivatives. Commercial availability through specialty chemical suppliers (e.g., Evitachem, Sigma-Aldrich) became established post-2020, reflecting growing industrial demand.
Position Within Benzaldehyde Derivative Family
Within the benzaldehyde derivative family, this compound belongs to a specialized subclass characterized by:
- Multiple halogen substitutions : The bromine and fluorine atoms introduce steric bulk and electronic effects that modulate reactivity.
- Amino functionality : Rare among commercial benzaldehyde derivatives, the amino group enables participation in Schiff base formation and nucleophilic aromatic substitution.
- Ortho/para-directing groups : The -NH$$_2$$ (strong activating) and -Br/-F (moderate deactivating) substituents create competing electronic influences, directing electrophilic attacks to specific ring positions.
Comparative analysis with related derivatives :
- 2-Bromo-4-fluorobenzaldehyde : Lacks the amino group, limiting its utility in condensation reactions.
- 5-Amino-2-fluorobenzaldehyde : Absence of bromine reduces potential for transition metal-catalyzed couplings.
- 4-Bromo-2-fluorobenzaldehyde : Missing amino group decreases solubility in polar aprotic solvents.
Properties
Molecular Formula |
C7H5BrFNO |
|---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
5-amino-4-bromo-2-fluorobenzaldehyde |
InChI |
InChI=1S/C7H5BrFNO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H,10H2 |
InChI Key |
QGINAMRTFRBXAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)F)C=O |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Fluorobenzaldehyde under Lewis Acid Catalysis
- Starting material: 2-fluorobenzaldehyde (o-fluorobenzaldehyde)
- Brominating agents: Bromine, N-bromo-succinimide (NBS), or 1,3-dibromo-5,5-dimethylhydantoin (C5H6Br2N2O2)
- Catalysts: Lewis acids such as anhydrous aluminum trichloride (AlCl3) or zinc bromide (ZnBr2)
- Solvents: Dichloroethane, concentrated sulfuric acid, glacial acetic acid, or methyl tertiary butyl ether (MTBE)
- Reaction conditions: Typically 45-60 °C with stirring for 1-3 hours, followed by additional brominating agent addition and extended stirring (up to 48 hours)
- Work-up: Quenching in ice water, extraction with organic solvents (e.g., hexane or toluene), washing with sodium bicarbonate and sodium chloride solutions, drying, and vacuum distillation to purify
- Yields: 80-85% with high purity (98%) reported
- Key advantages: Readily available starting materials, mild reaction conditions, high yield, and relatively simple purification.
Amination to Introduce the 5-Amino Group
The conversion of the brominated fluorobenzaldehyde intermediate to this compound typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination:
Nucleophilic Aromatic Substitution (SNAr)
- Substrate: 2-fluoro-5-bromobenzaldehyde or 4-bromo-2-fluorobenzaldehyde
- Nucleophile: Ammonia or ammonium salts
- Conditions: Elevated temperature in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide)
- Mechanism: Fluorine or bromine substituent activated by electron-withdrawing aldehyde group is displaced by amino group
- Considerations: Fluorine is generally more reactive in SNAr, so selective amination at the 5-position (adjacent to fluorine) is feasible
- Yield: Dependent on conditions; optimized protocols yield moderate to high conversion
Palladium-Catalyzed Buchwald-Hartwig Amination
- Substrate: 4-bromo-2-fluorobenzaldehyde
- Catalyst: Pd(0) complexes with phosphine ligands
- Amine source: Ammonia or amine equivalents
- Base: Potassium tert-butoxide or similar
- Solvent: Toluene, dioxane, or other suitable solvents
- Temperature: 80-120 °C
- Advantages: High selectivity and yields, mild conditions, tolerance of functional groups like aldehyde
- Challenges: Catalyst cost and sensitivity to moisture/air
Summary Table of Key Preparation Steps and Conditions
| Step | Starting Material | Reagents & Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination (Lewis acid) | 2-Fluorobenzaldehyde | NBS or C5H6Br2N2O2, AlCl3 or ZnBr2 | Dichloroethane, AcOH, H2SO4 | 45-60 °C, 8-48 h stirring | 80-85 | High purity, scalable, uses Lewis acid catalyst |
| Bromination (NaBr/NaOCl) | 4-Fluorobenzaldehyde | NaBr, NaOCl, HCl | Dichloromethane | 20-25 °C, ultrasonic, 1 h | High | Mild, environmentally friendly, ultrasonic aided |
| Amination (SNAr) | 2-Fluoro-5-bromobenzaldehyde | NH3 or ammonium salts | DMF, DMSO | Elevated temperature | Moderate | Selective substitution, fluorine displacement |
| Amination (Pd-catalyzed) | 4-Bromo-2-fluorobenzaldehyde | Pd catalyst, amine, base | Toluene, dioxane | 80-120 °C | High | High selectivity, functional group tolerance |
Research Findings and Analytical Data
- GC-MS and NMR Characterization: Brominated intermediates exhibit characteristic mass spectra with molecular ion peaks corresponding to bromine isotopes (m/z ~202-204) and fluorine-substituted aromatic protons in NMR (δ ~7.0-8.0 ppm) consistent with substitution patterns.
- Purity and Yield: Vacuum distillation and crystallization steps yield products with >98% purity, essential for subsequent amination steps.
- Environmental and Safety Considerations: Methods avoiding toxic heavy metals (chromium, iodomethane) and employing milder brominating agents (NBS, sodium hypochlorite) are preferred for industrial scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromo-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-Amino-4-bromo-2-fluorobenzoic acid.
Reduction: 5-Amino-4-bromo-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-4-bromo-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes and markers.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-2-fluorobenzaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use .
Comparison with Similar Compounds
Electronic Effects
- Fluorine vs.
- Amino vs. Hydroxyl: The -NH₂ group in the target compound is less acidic than the -OH group in 5-bromo-4-fluoro-2-hydroxybenzaldehyde, making it more suitable for reactions requiring basic conditions (e.g., amidation) .
Steric and Solubility Considerations
- Methyl Substitution: 5-Bromo-4-fluoro-2-methylaniline’s methyl group introduces steric hindrance, reducing accessibility to the amino group for reactions like diazotization, whereas the target compound’s unsubstituted amino group offers greater reactivity .
- Aldehyde vs. Heterocycles : The aldehyde in the target compound enables condensation reactions (e.g., with amines to form imines), unlike nitro-substituted heterocycles (e.g., 5-bromo-4-nitro-1H-imidazole), which prioritize electrophilic substitution .
Research Findings and Implications
- Reactivity Trends: The amino group in this compound facilitates regioselective functionalization, as demonstrated in studies of similar amines like 4-(5-chloro-2-methylbenzoxazol-6-yl)phenylamine (), where electron-donating groups direct electrophilic attacks to specific ring positions .
- Thermal Stability : Brominated aldehydes generally exhibit higher thermal stability compared to nitro-substituted derivatives due to reduced explosive tendencies, making the target compound safer for industrial-scale reactions .
Biological Activity
5-Amino-4-bromo-2-fluorobenzaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The presence of an amino group, bromine, and fluorine atoms on the benzaldehyde ring contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation, thereby affecting metabolic pathways.
- Receptor Interaction : It can modulate receptor activity, influencing cellular signaling pathways that are crucial for various physiological processes.
Biological Applications
- Fluorescent Probes : The compound is utilized in the development of fluorescent markers for imaging applications in biological research. Its structural characteristics allow it to be incorporated into various biosensors, enhancing the detection of biomolecules.
- Drug Development : this compound serves as a building block in synthesizing pharmaceuticals, particularly in creating compounds with potential antimicrobial and anticancer activities. Its derivatives have been explored for their therapeutic effects against various diseases.
- Material Science : The compound is also employed in the synthesis of molecular receptors and materials for crystal engineering, which have applications in drug delivery systems.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigated the potential anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the core structure can enhance biological activity. These findings highlight the importance of structure-activity relationships in drug design.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-fluorobenzaldehyde | Lacks amino group; used in organic synthesis | Limited therapeutic applications |
| 4-Bromo-2-fluorobenzaldehyde | Different substitution pattern; versatile | Moderate enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Amino-4-bromo-2-fluorobenzaldehyde?
- Methodology : A common approach involves sequential halogenation and functionalization of benzaldehyde derivatives. For example, bromination at the 4-position and fluorination at the 2-position can be achieved using electrophilic substitution reactions. The amino group is typically introduced via reductive amination or nucleophilic substitution under controlled pH (e.g., NH₃/MeOH at 0–5°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
- Key Considerations : Monitor reaction progress with TLC and confirm regioselectivity using -NMR (e.g., aromatic proton splitting patterns) .
Q. How should researchers characterize the structural integrity of this compound?
- Techniques :
- Spectroscopy : -, -, and -NMR to confirm substituent positions and electronic environments. For example, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical MW: 232.98 g/mol).
- X-ray Crystallography : For unambiguous structural confirmation, particularly when resolving ambiguities in substituent positioning .
Q. What storage conditions optimize the stability of this compound?
- Guidelines : Store at 0–6°C in amber glass vials under inert gas (argon/nitrogen) to prevent oxidation of the aldehyde group. Desiccants (e.g., silica gel) should be used to minimize moisture-induced degradation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) in derivatives of this compound be resolved?
- Strategies :
- 2D NMR : Use HSQC and HMBC to correlate proton and carbon signals, resolving overlapping peaks in crowded aromatic regions.
- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to validate substituent effects .
- Isotopic Labeling : Introduce or labels to track amino group interactions in complex mixtures .
Q. What catalytic systems are effective for Suzuki-Miyaura cross-coupling reactions involving the bromo substituent?
- Design Considerations :
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in DME/H₂O solvent systems.
- Optimization : Vary base (e.g., Na₂CO₃ vs. K₃PO₄) and temperature (80–100°C) to enhance coupling efficiency.
- Applications : Generate biaryl derivatives for drug discovery scaffolds, leveraging the bromo group’s reactivity .
Q. How does the amino group’s electronic nature influence nucleophilic aromatic substitution (NAS) in this compound?
- Mechanistic Insights :
- The electron-donating amino group activates the benzene ring, directing electrophiles to meta/para positions relative to itself.
- Fluorine’s electron-withdrawing effect further polarizes the ring, enhancing NAS at the 4-bromo position.
- Experimental Validation : Kinetic studies (e.g., monitoring reaction rates under varying pH) and Hammett plots to quantify substituent effects .
Q. What analytical approaches identify degradation products of this compound under oxidative stress?
- Protocol :
- Forced Degradation : Expose the compound to H₂O₂/UV light or acidic/alkaline conditions.
- Analysis : LC-MS/MS with a C18 column (ACN/water gradient) to separate and characterize degradation products (e.g., oxidized aldehyde to carboxylic acid).
- Safety Note : Refer to safety data sheets for handling hazardous byproducts like HBr .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
